molecular formula C19H16BrN3O4S B11772938 Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11772938
M. Wt: 462.3 g/mol
InChI Key: MGSYCTMMJHNNKX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of aromatic rings, oxadiazole, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of 5-(2-bromophenyl)-1,3,4-oxadiazole: This can be achieved through the cyclization of a hydrazide derivative with a brominated aromatic acid under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamido Group Introduction: The resulting thioether is further reacted with an acylating agent to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-bromophenyl)acetamide: Shares the bromophenyl group but lacks the oxadiazole and thioether functionalities.

    5-(2-bromophenyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the thioether and acetamido groups.

Uniqueness

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, thioether linkage, and acetamido group in a single molecule provides a versatile scaffold for various applications, distinguishing it from simpler analogs.

Biological Activity

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including an oxadiazole ring, thioether linkage, and acetamido group, which contribute to its diverse pharmacological properties. The molecular formula for this compound is C19H16BrN3O4SC_{19}H_{16}BrN_{3}O_{4}S, with a molecular weight of 462.3 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide derivative with a brominated aromatic acid.
  • Thioether Formation : The oxadiazole derivative is reacted with a thiol compound to introduce the thioether linkage.
  • Acetamido Group Introduction : The thioether is further reacted with an acylating agent to introduce the acetamido group.
  • Esterification : Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. In one study, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and MICs of 8.33 to 23.15 µM against Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Activity

The compound's structure suggests potential interactions with various biological targets relevant to cancer therapy. The oxadiazole ring has been associated with inhibitory effects on thioredoxin reductase (TrxR), a key enzyme in cancer cell metabolism . Compounds that inhibit TrxR have shown selective antitumor effects, indicating that this compound could be explored for similar applications.

The mechanism of action for this compound likely involves binding interactions with specific enzymes or receptors within biological pathways. The presence of the oxadiazole ring and thioether linkage may enhance binding affinity and specificity towards these targets.

Case Studies and Research Findings

Research has indicated that compounds with similar functionalities exhibit promising biological activities:

  • Antimicrobial Activity : A study on new oxadiazole derivatives showed effective inhibition against multiple microbial strains .
  • Antitumor Studies : Compounds designed from oxadiazole frameworks have been evaluated for their cytotoxicity against various human tumor cell lines, revealing significant activity .

Properties

Molecular Formula

C19H16BrN3O4S

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16BrN3O4S/c1-2-26-18(25)12-7-9-13(10-8-12)21-16(24)11-28-19-23-22-17(27-19)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,24)

InChI Key

MGSYCTMMJHNNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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